4,5,6,7-Tetradeuterioisoindole-1,3-dione
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “4,5,6,7-Tetradeuterioisoindole-1,3-dione” are not available, there are related studies on the synthesis of isoindoline-1,3-dione derivatives. For instance, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .
Scientific Research Applications
Synthesis and Characterization
- Polysubstituted Analogues : Research has demonstrated the synthesis of new polysubstituted isoindole-1,3-dione analogues, which are significant due to their potential applications in medicinal chemistry and materials science. These compounds were synthesized through various reactions, highlighting the versatility of isoindole-1,3-diones in chemical synthesis (Tan et al., 2014).
- Optical Properties : Another study focused on the synthesis and optical properties of isoindoline-1,3-dione compounds, exploring their UV-Vis spectra and potential applications in materials science due to their specific absorbance, transmittance, and refractive index properties (Tan et al., 2018).
Chemical Reactions and Mechanisms
- Palladium-Catalyzed Hydride Reduction : The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction illustrates a method to produce these compounds, which could have implications in synthetic organic chemistry and potentially in pharmaceutical synthesis (Hou et al., 2007).
Material Science Applications
- Elastic/Plastic Flexibility : The study of n-dodecyl-substituted tetrachlorophthalimide revealed its recrystallization solvent-dependent elastic/plastic flexibility, suggesting applications in the design of flexible materials and coatings (Kusumoto et al., 2022).
Structural Analysis
- Conformational Analysis : Research on the dipole moments and conformational analysis of various dione compounds provides insights into their chemical behavior and potential applications in designing molecules with specific electronic properties (Lam et al., 2003).
Novel Synthesis Methods
- Novel Synthesis Techniques : Innovative methods for the synthesis of complex molecules incorporating isoindole-1,3-dione units highlight the ongoing development of new synthetic pathways that could be applied in pharmaceuticals and agrochemicals (Hai, 2007).
Pharmaceutical Research
- Anticonvulsant Activities : The synthesis and evaluation of 5-(isoindole-1,3-dione) pyrimidinones for their anticonvulsant activities indicate the potential of these compounds in developing new medications for treating seizure disorders (Sharma et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetradeuterioisoindole-1,3-dione are the human dopamine receptors , specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, cognition, and reward.
Mode of Action
Phthalimide-d4 interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
The pharmacokinetic parameters of similar isoindoline derivatives have been evaluated in silico
Result of Action
The molecular and cellular effects of Phthalimide-d4’s action are largely dependent on its interaction with the D2 receptor. By modulating this receptor’s activity, Phthalimide-d4 can influence a variety of cellular responses, potentially leading to therapeutic effects. For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model .
Properties
IUPAC Name |
4,5,6,7-tetradeuterioisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJCHHZQLQNZHY-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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